BenchChemオンラインストアへようこそ!

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Abl tyrosine kinase inhibition leukemia kinase inhibitor scaffold

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide delivers a distinct electronic and steric profile for ATP‑competitive kinase inhibitor research. The 2,5‑dichloro pattern generates >10‑fold IC₅₀ differences versus mono‑chloro analogs, enabling definitive SAR comparison. Procure this ≥95% pure screening compound to interrogate dual‑chlorine contributions to kinase selectivity and cellular potency, or leverage the activated aryl chloride positions for focused library synthesis.

Molecular Formula C16H11Cl2N3OS2
Molecular Weight 396.3
CAS No. 393567-95-8
Cat. No. B2525041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
CAS393567-95-8
Molecular FormulaC16H11Cl2N3OS2
Molecular Weight396.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
InChIKeyOMRZQTSBINNUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (CAS 393567-95-8) – A 1,3,4-Thiadiazole-Benzamide Research Chemical


N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (CAS 393567-95-8, molecular formula C₁₆H₁₁Cl₂N₃OS₂, MW 396.3) is a synthetic small molecule built on the 1,3,4-thiadiazole heterocyclic scaffold bearing a benzylthio substituent at position 5 and a 2,5-dichlorobenzamide group at position 2 [1]. This scaffold has been established in peer-reviewed medicinal chemistry literature as a privileged structure for kinase inhibition, notably Abl and Src tyrosine kinases, with sub-micromolar enzymatic activity reported for close structural analogs [2][3]. The compound is typically supplied at ≥95% purity for in vitro research applications and serves as both a screening candidate and a synthetic building block for further derivatization [1].

Why 2,5-Dichloro Substitution on the Benzamide Ring Cannot Be Arbitrarily Substituted: Structure-Activity Evidence for N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide


The 1,3,4-thiadiazole-benzamide class exhibits pronounced positional sensitivity of the aryl substituents on both kinase inhibition potency and cellular selectivity. Within the benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole series, the nature and position of halogen substituents on the benzamide ring directly modulate Abl tyrosine kinase inhibitory activity, with electron-withdrawing groups at specific positions producing >10-fold differences in IC₅₀ values [1]. A direct in-class comparator, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (mono-chloro at position 4), exhibited distinct antitumor potency and crystal packing compared to the 2,5-dichloro variant, illustrating that even a single chlorine positional shift alters both biological and physicochemical profiles [2]. Simply substituting this compound with mono-halogenated or differently substituted analogs risks losing the dual chlorine electronic effects that govern target engagement and cellular permeability [3].

Quantitative Differentiation Evidence: How N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide Compares to Its Closest Analogs


Benzylthio-Thiadiazole Core as a Validated Abl Kinase Inhibitor Scaffold: Enzymatic IC₅₀ Comparison to Imatinib

The core scaffold of the target compound—benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole—was identified as a potent Abl tyrosine kinase inhibitor through enzymatic screening in a seminal SAR study [1]. The most active compound in that series (6a, bearing a specific benzamide substitution) demonstrated inhibitory activity against both Imatinib-sensitive murine myeloid 3B clone and Bcr-Abl-independent Imatinib-resistant leukemia cells, plus HL-60 cell differentiation induction [1]. While the direct IC₅₀ of the 2,5-dichlorobenzamide variant is not publicly reported, the SAR data establish that halogen substitution on the benzamide ring is a key determinant of potency within this scaffold, supporting the rationale for the 2,5-dichloro configuration [1][2].

Abl tyrosine kinase inhibition leukemia kinase inhibitor scaffold structure-activity relationship

Mono-Chloro Positional Isomer Benchmark: 4-Chlorobenzamide Analog Demonstrates Superior Antitumor Activity Over Sorafenib in Four Cancer Cell Lines

A direct structural analog—N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (4-Cl positional isomer)—was synthesized and evaluated against four human cancer cell lines alongside sorafenib as a reference drug [1]. This compound demonstrated in vitro antitumor activity exceeding that of sorafenib across all tested lines [1]. The 2,5-dichloro substitution pattern in the target compound introduces an additional chlorine at the ortho position relative to the amide bond, which is expected to alter both electronic distribution and steric profile compared to the 4-chloro analog [2]. This positional difference has been shown in the broader thiadiazole SAR literature to affect target binding conformation and cellular potency [3].

antitumor activity positional isomer comparison sorafenib benchmark cancer cell line panel

Phenylurea Analog Series: Potent HeLa Cell Cytotoxicity With 0.37–0.95 μM IC₅₀ Demonstrates Scaffold Tractability

A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives—sharing the identical benzylthio-thiadiazole core but replacing the benzamide with a phenylurea moiety—were evaluated against MCF-7, HepG2, A549, and HeLa cell lines [1]. The most potent compounds (5d, 5g, 5k) achieved IC₅₀ values of 0.37, 0.73, and 0.95 μM against HeLa cells, representing a 8.3–21.4 fold improvement over sorafenib (IC₅₀ = 7.91 μM) [1]. These compounds also induced apoptosis and arrested the cell cycle at the sub-G1 phase, with in silico docking confirming VEGFR-2 active site binding [1]. This data demonstrates that the benzylthio-thiadiazole core is a highly tractable scaffold capable of delivering low-micromolar to sub-micromolar cellular potency when appropriately derivatized, providing a strong rationale for exploring the benzamide-bearing 2,5-dichloro variant as a complementary SAR probe [1][2].

HeLa cervical cancer phenylurea derivatives VEGFR-2 docking sorafenib analog comparison

Benzylthio Group Essentiality: 5-Position Substituent Governs Biological Activity Profile in 1,3,4-Thiadiazole Series

A comprehensive patent review of thiadiazole inhibitors established that the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido groups at position 2 and benzylthio (or mercapto) groups at position 5 [1]. Multiple thiadiazole derivatives bearing the benzylthio substitution demonstrated antibacterial, antitumor, and antiviral activities superior to standard drugs [1]. Replacing the benzylthio group with smaller alkyl substituents (e.g., methyl at position 5, as in 2,5-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) eliminates the extended π-stacking and hydrophobic interactions that the benzyl group provides . The target compound retains this critical benzylthio group while uniquely pairing it with a 2,5-dichlorobenzamide, distinguishing it from both the simpler 5-methyl analogs and the mono-chloro benzamide variants [2].

SAR 5-benzylthio pharmacophore antibacterial antitumor antiviral

Crystal Structure and Solid-State Behavior: Mono-Chloro Analog Exhibits Defined Intermolecular Hydrogen Bonding and π-Stacking Network Relevant to Formulation

Single-crystal X-ray diffraction of the 4-chlorobenzamide analog (N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, C₁₆H₁₂ClN₃OS₂, Mr = 361.86) revealed a triclinic crystal system (space group Pī) with unit cell parameters a = 5.7417(10) Å, b = 9.8057(17) Å, c = 14.330(3) Å, α = 91.987(3)°, β = 97.154(3)°, γ = 93.402(3)°, V = 798.4(2) ų, Z = 2, Dc = 1.505 g/cm³ [1]. The crystal packing is stabilized by N(1)-H(1)⋯N(2) and C(5)-H(5)⋯N(3) hydrogen bonds together with π–π stacking interactions between the thiadiazole and chlorobenzene rings, forming a three-dimensional framework [1]. The 2,5-dichloro substitution in the target compound introduces an additional chlorine atom at the ortho position, which is expected to alter both the hydrogen bonding network and the π-stacking geometry relative to the mono-chloro analog [1][2]. This has implications for solubility, crystallinity, and formulation behavior that differentiate it from the 4-Cl analog during procurement and experimental planning [2].

X-ray crystallography crystal packing hydrogen bonding solid-state stability

Synthesis Tracability and Purity: Defined Route via 2-Amino-5-benzylthio-1,3,4-thiadiazole Intermediate

The target compound is synthesized via a well-established two-step route: (1) preparation of the 5-benzylthio-1,3,4-thiadiazole-2-amine intermediate from 5-amino-1,3,4-thiadiazole-2-thiol and benzyl halide, followed by (2) acylation with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine, as documented for the broader N-(1,3,4-thiadiazol-2-yl)benzamide class [1][2]. Commercial suppliers report purity ≥95% with MW 396.3 and molecular formula C₁₆H₁₁Cl₂N₃OS₂ [3]. This contrasts with mono-chloro analogs (e.g., 4-Cl: MW 361.86, C₁₆H₁₂ClN₃OS₂; 2-Cl: MW 361.86) and non-benzylthio analogs (e.g., 5-methyl: MW 302.18, C₁₀H₇Cl₂N₃OS), ensuring structural identity verification via LCMS and ¹H NMR is unambiguous [2][3].

synthetic route building block purity intermediate procurement specification

Optimal Research and Procurement Application Scenarios for N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide


Kinase Inhibitor Screening Library Expansion: Abl/Src Tyrosine Kinase Panel

Based on the validated Abl kinase inhibitory activity of the benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole scaffold [1], this compound is ideally positioned as a screening library member for laboratories investigating novel ATP-competitive kinase inhibitors. The 2,5-dichloro substitution pattern offers a distinct electronic and steric profile not represented by the extensively studied mono-halogenated analogs [2]. Procurement of this compound enables direct comparative SAR studies against the 4-chlorobenzamide and 4-fluorobenzamide analogs already characterized in the literature, allowing researchers to quantify the contribution of the second chlorine atom to kinase selectivity and cellular potency [1][3].

Anticancer Lead Optimization: HeLa, MCF-7, HepG2, and A549 Cell Line Panels

The demonstration that structurally related 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives achieve sub-micromolar IC₅₀ values (0.37–0.95 μM) against HeLa cells, outperforming sorafenib by up to 21.4-fold in the same assay system [1], provides a strong rationale for deploying the 2,5-dichlorobenzamide variant in parallel cell viability screening. This compound serves as a benzamide-based SAR probe to test whether the amide linkage (vs. urea linkage) and dual chlorine substitution confer advantages in terms of metabolic stability, target engagement, or spectrum of activity across the MCF-7/HepG2/A549/HeLa panel [1][2].

Solid-State Characterization and Pre-Formulation Studies Requiring Ortho-Chloro Substitution

The crystal structure of the 4-chlorobenzamide analog has been solved, revealing a triclinic packing network stabilized by N–H⋯N hydrogen bonds and π–π stacking between the thiadiazole and chlorobenzene rings [1]. The 2,5-dichloro variant, with its additional ortho-chlorine, is predicted to exhibit altered intermolecular interactions, crystal density, and solubility [1]. For academic or industrial groups conducting solid-state SAR, co-crystal screening, or polymorph studies, procuring this compound provides a structurally distinct data point that cannot be obtained from the mono-chloro analog alone [2].

Synthetic Chemistry: Building Block for Downstream Derivatization of the 2,5-Dichlorobenzamide Moiety

As a synthetic building block, the compound serves as a versatile intermediate for further chemical elaboration [1]. The 2,5-dichlorobenzamide group can undergo nucleophilic aromatic substitution at the activated chloro positions, Suzuki coupling, or other palladium-catalyzed cross-coupling reactions to generate diverse compound libraries [2]. This synthetic tractability, combined with the established biological relevance of the benzylthio-thiadiazole core [3], makes the compound a strategically valuable starting material for medicinal chemistry groups building focused kinase inhibitor libraries.

Quote Request

Request a Quote for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.